3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
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Overview
Description
Scientific Research Applications
3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has several scientific research applications:
Mechanism of Action
Target of action
Similar compounds such as thidiazuron (tdz) are known to inhibit cytokinin oxidase/dehydrogenase (ckx), an enzyme catalyzing the degradation of cytokinins .
Mode of action
It can be inferred from related compounds that it may inhibit the activity of its target enzyme, thereby increasing the lifetime of cytokinins and their effects in plants .
Biochemical pathways
Related compounds like tdz affect the cytokinin pathway by inhibiting the degradation of cytokinins, thus regulating a wide range of essential processes in plants .
Result of action
Related compounds like tdz increase the lifetime of cytokinins and their effects in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 3,4-dichlorophenol with 1,2,3-thiadiazole-5-yl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ether linkage . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Substituted phenyl thiadiazole ethers.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole
Uniqueness
3,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is unique due to its specific substitution pattern and the presence of both chlorine and thiadiazole moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,4-dichlorophenoxy)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNVNKJBINRQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CN=NS2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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